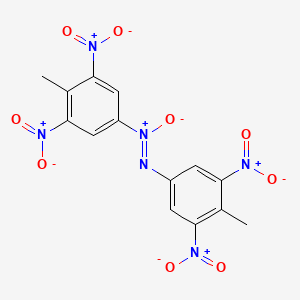

2,2',6,6'-Tetranitro-4,4'-azoxytoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2',6,6'-Tetranitro-4,4'-azoxytoluene, also known as this compound, is a useful research compound. Its molecular formula is C14H10N6O9 and its molecular weight is 406.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Energetic Materials

The primary application of 2,2',6,6'-tetranitro-4,4'-azoxytoluene lies in the development of explosives . Its high energy density makes it suitable for military applications and as a component in plastic-bonded explosives. It is also explored for use in insensitive munitions due to its lower sensitivity compared to traditional explosives .

Environmental Science

Recent studies have indicated that this compound can be transformed by microorganisms and plants through phytoremediation processes. This compound can serve as an intermediate in the biotransformation of more toxic nitro compounds like TNT into less harmful products . Research has shown that certain plants can uptake and transform this compound effectively, suggesting potential applications in environmental cleanup strategies for contaminated sites .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound in comparison to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Three nitro groups on a toluene ring | Widely used as an explosive; precursor to many derivatives |

| 1,3-Dinitrobenzene | Two nitro groups on a benzene ring | Less energetic than tetranitro compounds |

| Hexanitrostilbene | Six nitro groups on stilbene | Higher energy density; used in specialized applications |

| 2-Amino-4-nitrotoluene | Amino group replaces one nitro group | Potentially less toxic; used in dye synthesis |

| This compound | Four nitro groups with azoxy linkage | Enhanced explosive properties compared to others |

This table illustrates the unique properties of this compound that make it particularly valuable in both military and environmental contexts .

Case Studies and Research Findings

Several studies have documented the transformation processes involving this compound:

- A study highlighted the role of this compound as an intermediate during the phytotransformation of TNT using aquatic plants. The research demonstrated significant degradation rates under controlled conditions .

- Another investigation focused on microbial biotransformation pathways that lead to the formation of various metabolites from TNT and related compounds. The findings suggest that understanding these pathways could enhance bioremediation efforts .

Propriétés

Formule moléculaire |

C14H10N6O9 |

|---|---|

Poids moléculaire |

406.26 g/mol |

Nom IUPAC |

(4-methyl-3,5-dinitrophenyl)-(4-methyl-3,5-dinitrophenyl)imino-oxidoazanium |

InChI |

InChI=1S/C14H10N6O9/c1-7-11(17(22)23)3-9(4-12(7)18(24)25)15-16(21)10-5-13(19(26)27)8(2)14(6-10)20(28)29/h3-6H,1-2H3 |

Clé InChI |

JZBHIQAXJAFHNP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1[N+](=O)[O-])N=[N+](C2=CC(=C(C(=C2)[N+](=O)[O-])C)[N+](=O)[O-])[O-])[N+](=O)[O-] |

Synonymes |

2,2',6,6'-tetranitro-4,4'-azoxytoluene 2,2',6,6'-TNAT-4,4' |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.